![molecular formula C12H16BrO4P B12550878 Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester CAS No. 155506-17-5](/img/structure/B12550878.png)
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using triethyl orthoacetate as both the reagent and solvent. The reaction is temperature-dependent, with monoesters forming at lower temperatures (around 30°C) and diesters forming at higher temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes that ensure high yield and selectivity. The use of triethyl orthoacetate is advantageous due to its dual role as a reagent and solvent, simplifying the purification process and reducing the need for additional reagents .
化学反応の分析
Types of Reactions
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.
Substitution: Common substitution reactions include the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphate esters, while reduction can produce phosphine derivatives .
科学的研究の応用
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester has several scientific research applications:
作用機序
The mechanism of action of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s bromophenyl group also contributes to its reactivity, allowing it to participate in various substitution and addition reactions .
類似化合物との比較
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but with a different alkyl group.
Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester: Another brominated phosphonate ester with a different alkyl chain length.
Uniqueness
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific bromophenyl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and specific organic synthesis reactions .
特性
CAS番号 |
155506-17-5 |
|---|---|
分子式 |
C12H16BrO4P |
分子量 |
335.13 g/mol |
IUPAC名 |
1-(3-bromophenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H16BrO4P/c1-3-16-18(15,17-4-2)9-12(14)10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
AMGCLKYVDMACGH-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC(=O)C1=CC(=CC=C1)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


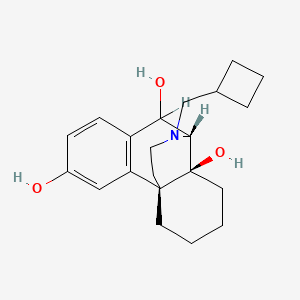
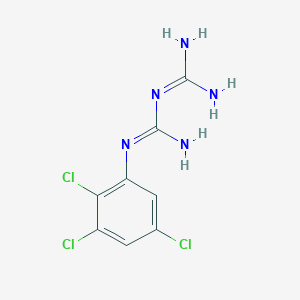
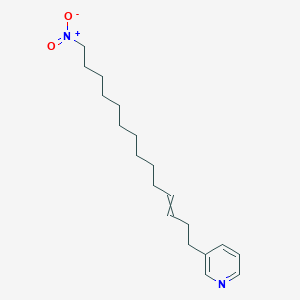

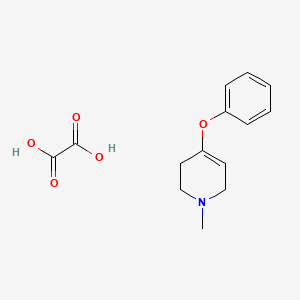
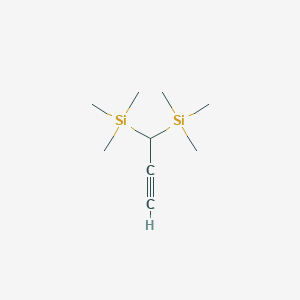
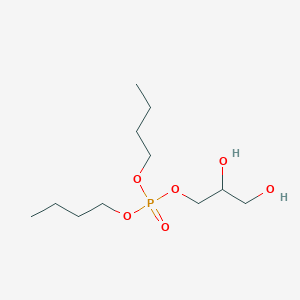

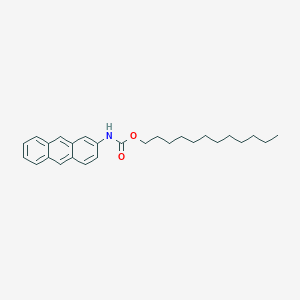
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
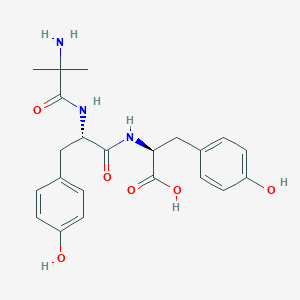
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
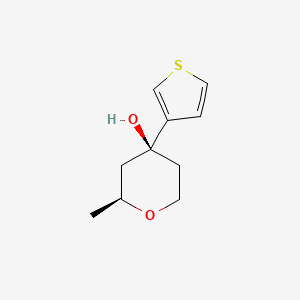
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
